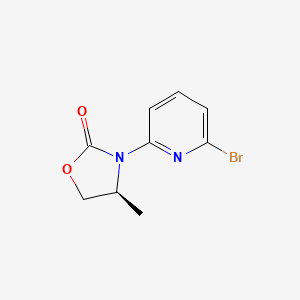
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a bromopyridine moiety attached to an oxazolidinone ring
Vorbereitungsmethoden
The synthesis of (S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromopyridine and a suitable oxazolidinone precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the oxazolidinone precursor. This is followed by the addition of 6-bromopyridine to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Analyse Chemischer Reaktionen
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and other bioactive compounds.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of (S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis through binding to the bacterial ribosome. The molecular targets and pathways involved can vary, but they often include interactions with key enzymes or receptors in the target organism or system.
Vergleich Mit ähnlichen Verbindungen
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one can be compared with other similar compounds, such as:
(S)-1-(6-Bromopyridin-2-yl)ethanamine: This compound also contains a bromopyridine moiety but differs in the structure of the attached group.
2-(6-Bromopyridin-2-yl)ethanol: Similar in containing the bromopyridine group, but with an ethanol moiety instead of an oxazolidinone ring.
4-(6-Bromopyridin-2-yl)morpholine: Another compound with a bromopyridine group, but with a morpholine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to these similar compounds.
Eigenschaften
Molekularformel |
C9H9BrN2O2 |
|---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
(4S)-3-(6-bromopyridin-2-yl)-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H9BrN2O2/c1-6-5-14-9(13)12(6)8-4-2-3-7(10)11-8/h2-4,6H,5H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
XNMMTSZQSJRJBL-LURJTMIESA-N |
Isomerische SMILES |
C[C@H]1COC(=O)N1C2=NC(=CC=C2)Br |
Kanonische SMILES |
CC1COC(=O)N1C2=NC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


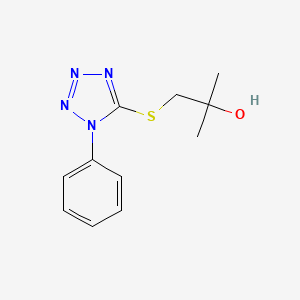

![2-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B14912371.png)
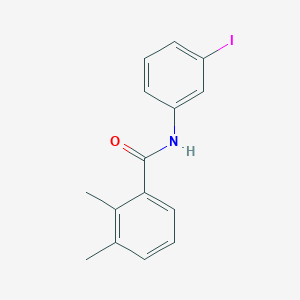
![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14912386.png)
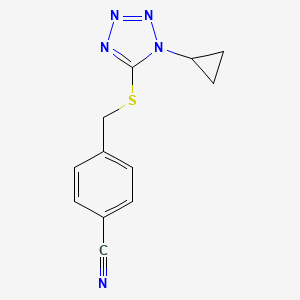
![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)



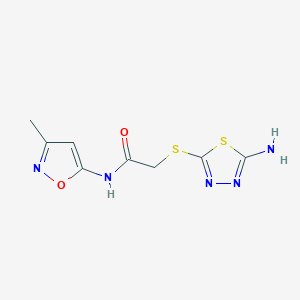
![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)

